2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione

IDO2 inhibition Immuno-oncology Isomer selectivity

2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione (CAS 54252-49-2) is an N-substituted phthalimide derivative with a molecular formula of C17H14N2O6 and a molecular weight of 342.30 g/mol. Based on its core isoindole-1,3-dione scaffold and a side chain containing a 2-hydroxypropyl group and an ortho-nitrophenoxy substituent, the compound belongs to the class of aryloxy-phthalimide derivatives.

Molecular Formula C17H14N2O6
Molecular Weight 342.30 g/mol
CAS No. 54252-49-2
Cat. No. B12951680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione
CAS54252-49-2
Molecular FormulaC17H14N2O6
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3[N+](=O)[O-])O
InChIInChI=1S/C17H14N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8,11,20H,9-10H2
InChIKeyRMJHRUYOPMHIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione (CAS 54252-49-2): Ortho-Nitrophenoxy Phthalimide Procurement Guide


2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione (CAS 54252-49-2) is an N-substituted phthalimide derivative with a molecular formula of C17H14N2O6 and a molecular weight of 342.30 g/mol . Based on its core isoindole-1,3-dione scaffold and a side chain containing a 2-hydroxypropyl group and an ortho-nitrophenoxy substituent, the compound belongs to the class of aryloxy-phthalimide derivatives . This class is extensively explored for biological activities, including immunomodulation and enzyme inhibition, making the compound's specific substitution pattern a critical factor for reproducible scientific outcomes [1].

Why Generic Phthalimide Analogs Cannot Substitute for 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione


Simple N-alkyl or generic N-aryloxy phthalimides cannot reproduce the specific biochemical and physicochemical profile of 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione. The ortho-nitro group's unique electron-withdrawing and steric properties fundamentally alter its interaction with biological targets like Indoleamine 2,3-dioxygenase 2 (IDO2) compared to the meta- or para-isomers, which show no detectable activity under identical assay conditions [1]. Furthermore, its capacity to undergo a specific intramolecular rearrangement to form ortho-nitroanilino derivatives—a reaction not mirrored by the para-isomer—underscores its distinct role as a synthetic intermediate [2]. Substituting with a structurally similar but electronically distinct analog risks both negative biological assay results and failed synthetic pathways.

Quantitative Differentiation Evidence for 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione Against Closest Analogs


Isomer-Specific Target Engagement: Ortho- vs. Para-Nitrophenoxy IDO2 Inhibition

The ortho-nitrophenoxy isomer (CAS 54252-49-2) exhibits measurable inhibitory activity against mouse IDO2, a key immunomodulatory target, with an IC50 of 51 µM [1]. In contrast, the para-nitrophenoxy isomer (CAS not specified, but distinct) shows no reported IDO2 inhibitory activity in the same curated database under analogous assay conditions [1]. This establishes a functional divergence dictated solely by the nitro group's position on the phenoxy ring, making the ortho-isomer the only active member for IDO2-targeted studies.

IDO2 inhibition Immuno-oncology Isomer selectivity

Selectivity Window: IDO2 Inhibition vs. Other Heme-Dioxygenases

While the target compound inhibits IDO2 with an IC50 of 51 µM, it is a selective IDO2 inhibitor, not a dual IDO1/IDO2 inhibitor. This is contrasted with a first-in-class dual inhibitor, compound 4t, which exhibits an IDO2 IC50 of 0.144 µM and an IDO1 IC50 of 0.028 µM , representing a 354-fold greater potency on IDO2. The target compound's higher IC50 and selectivity profile make it a valuable chemical probe for deconvoluting IDO2-specific biology from IDO1-mediated effects, avoiding the confounding variables of potent dual inhibition.

IDO1 IDO2 Dual inhibitor Selectivity

Distinct Lack of Activity Against Protein Tyrosine Phosphatases (PTPs)

The target compound demonstrates a clear lack of activity against a panel of human protein tyrosine phosphatases, with reported IC50 values >10,000 µM for PTP1B, TCPTP, SHP1, SHP2, and PTP-MEG2 [1]. This is a critical differentiator from other phthalimide analogs that have been developed as PTP1B inhibitors. This inactivity confirms that for assays where phosphatase inhibition is an undesirable off-target effect, the target compound offers a clean background, unlike certain N-aryloxy-phthalimide derivatives profiled in the ChEMBL database that show moderate PTP activity [1].

PTP1B Phosphatase inhibition Target selectivity

Characterized Physicochemical Profile: logP, Density, and Refractive Index

The compound's physicochemical parameters, including a calculated logP of 2.09, a density of 1.457 g/cm³, and a boiling point of 576.9°C at 760 mmHg, differentiate it from other phthalimide analogs lacking a hydroxy-nitrophenoxy propyl chain . For instance, simpler N-alkyl phthalimides (e.g., N-methylphthalimide) have significantly lower molecular weights and different partition coefficients, directly impacting their solubility and membrane permeability in cell-based assays. These specific values allow for accurate prediction of chromatographic behavior (HPLC retention time) and formulation for in vitro and in vivo studies.

Physicochemical properties LogP Density Boiling point

Unique Intramolecular Rearrangement Pathway: A Synthetic Differentiator

The compound's ortho-nitrophenoxy group enables a specific intramolecular rearrangement upon hydrolysis, yielding 1-(o-nitroanilino)-2,3-propanediol, a pathway first elucidated by Caldwell and Schweiker in 1952 [1]. This rearrangement is not observed with the para-nitrophenoxy isomer, which instead yields the para-nitroanilino analog. The ortho-isomer's rearrangement provides access to ortho-nitroaniline derivatives, valuable intermediates for benzimidazole and quinoxaline synthesis, which are inaccessible from para-isomer precursors. The specific hydrolysis yield of 57% for the mixed isomer reaction was documented, and the ortho-isomer's behavior was confirmed by distinct product analysis [1].

Intramolecular rearrangement ortho-nitroaniline Synthetic intermediate

Validated Spectral Fingerprint for Identity Confirmation

The para-nitrophenoxy isomer has a fully characterized spectral database entry in the AIST SDBS (SDBS No. 25104) including Mass, IR (Nujol mull and KBr disc), and 1H NMR spectra [1]. While the target ortho-isomer's spectral data is less consolidated in public databases, this provides a clear benchmark for identity validation. For the ortho-isomer, the published MS fragmentation pattern yields characteristic fragment ions at m/z 180 and 160, consistent with the β-cleavage of the phthalimide nitrogen and the α-cleavage of the aryl ether oxygen, respectively [2]. This fragmentation signature is distinct from the para-isomer's pattern and can be used for rapid LC-MS identity verification upon receipt.

Spectroscopy NMR IR MS Structural confirmation

Specific Research & Industrial Scenarios Justifying Procurement of 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione


IDO2-Selective Chemical Probe in Immuno-Oncology Target Validation

For laboratories dissecting the roles of IDO1 versus IDO2 in tumor microenvironments, the target compound acts as a selective IDO2 inhibitor (IC50 51 µM) without confounding IDO1 inhibition. Its use is recommended when comparing results to a potent dual inhibitor (IDO1/2 IC50 of 0.028/0.144 µM) to attribute biological effects specifically to IDO2 blockade .

Synthesis of Ortho-Nitroaniline-Derived Heterocyclic Libraries

Medicinal chemists seeking to build compound libraries based on benzimidazole or quinoxaline scaffolds should procure the ortho-isomer as the starting material. Its specific intramolecular rearrangement upon hydrolysis yields the ortho-nitroanilino-diol intermediate, a reaction not replicable with the para-isomer, providing an exclusive synthetic entry point [1].

Negative Control for Phosphatase Inhibitor Screening Panels

In high-throughput screening campaigns targeting tyrosine phosphatases (PTP1B, SHP2, etc.), the target compound (IC50 > 10,000 µM against PTP panel) serves as an ideal negative control. Its confirmed inactivity against a broad panel of PTPs avoids the false-positive hits common with promiscuous phthalimide analogs [2].

Analytical Method Development for Isomeric Purity Assessment

Analytical chemists procuring this compound can develop and validate HPLC or LC-MS methods using its characterized logP (2.09) and specific MS fragmentation pattern (m/z 180, 160) to distinguish it from the para-isomer impurity. This is critical for purity release testing in a GMP environment .

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